molecular formula C8H5BrClNO3S B1484777 2-Bromo-4-cyano-3-methoxybenzenesulfonyl chloride CAS No. 1806059-75-5

2-Bromo-4-cyano-3-methoxybenzenesulfonyl chloride

Cat. No.: B1484777
CAS No.: 1806059-75-5
M. Wt: 310.55 g/mol
InChI Key: XSSRSOFNPBICDD-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-methoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride derivative. It is characterized by the presence of bromine, cyano, and methoxy groups attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is commonly used in organic synthesis due to its reactivity and versatility in forming various chemical bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-3-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-4-cyano-3-methoxybenzene. This process can be achieved through the reaction of the aromatic compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyano-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, or alkylating agents can be used under acidic or basic conditions, depending on the desired substitution.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2-Bromo-4-cyano-3-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-methoxybenzenesulfonyl chloride is primarily based on its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or to label biomolecules.

Comparison with Similar Compounds

  • 4-Bromo-3-methoxybenzenesulfonyl chloride
  • 2-Bromo-3-cyano-4-methoxybenzenesulfonyl chloride
  • 4-Cyano-3-methoxybenzenesulfonyl chloride

Comparison: 2-Bromo-4-cyano-3-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and cyano groups on the benzene ring, which enhances its reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications, making it a valuable intermediate in various fields of research and industry.

Properties

IUPAC Name

2-bromo-4-cyano-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-8-5(4-11)2-3-6(7(8)9)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSRSOFNPBICDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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